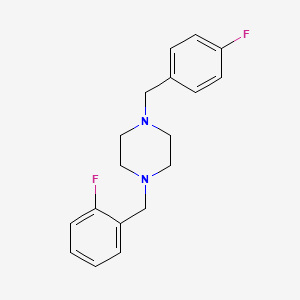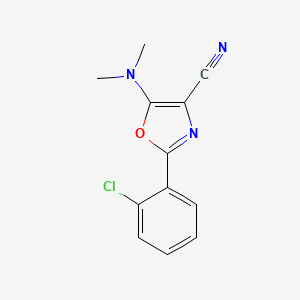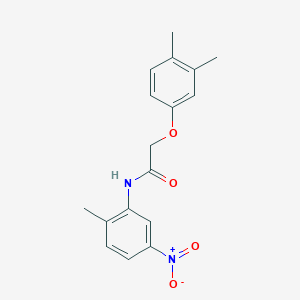![molecular formula C13H17BrN2O2 B5750819 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)
2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMEB and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BMEB has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BMEB has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
In the field of neuroscience, BMEB has been studied for its potential use as a tool to study the function of ion channels. It has been shown to modulate the activity of certain ion channels, which has implications for the treatment of neurological disorders.
作用機序
The mechanism of action of 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood. However, it is known to modulate the activity of ion channels. Specifically, BMEB has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7. This inhibition results in a decrease in the excitability of neurons, which has implications for the treatment of pain and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on ion channels, BMEB has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. Additionally, BMEB has been shown to have antioxidant properties.
実験室実験の利点と制限
One advantage of using 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its specificity for certain ion channels. BMEB has been shown to selectively inhibit the activity of Nav1.7, which makes it a useful tool for studying the function of this channel. However, one limitation of using BMEB is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations.
将来の方向性
There are a number of future directions for research on 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of BMEB derivatives with improved specificity and potency. Additionally, further research is needed to fully understand the mechanism of action of BMEB and its potential applications in the treatment of neurological disorders and cancer. Finally, research is needed to determine the safety and efficacy of BMEB in vivo.
合成法
The synthesis of 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction of 2-bromoacetophenone with 4-morpholineethanamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound. This synthesis method has been optimized to provide high yields of pure BMEB.
特性
IUPAC Name |
2-bromo-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGIKCDBVEEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)
![cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5750787.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)



![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
